molecular formula C13H15ClO5 B2420055 Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate CAS No. 881592-98-9

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B2420055
CAS No.: 881592-98-9
M. Wt: 286.71
InChI Key: QTDWCFVXLBYXIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate

    Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate

    Substitution: 2-(2-amino-4-formyl-6-methoxyphenoxy)propanoate (example with amine substitution)

Scientific Research Applications

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic pathways.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can be compared with similar compounds such as:

    Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

    Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDWCFVXLBYXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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